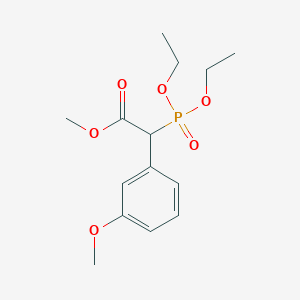
bis((2R,6S)-2,6-dimethylmorpholine-4-carboximidamide); sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((2R,6S)-2,6-dimethylmorpholine-4-carboximidamide); sulfuric acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of other chemicals and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of bis((2R,6S)-2,6-dimethylmorpholine-4-carboximidamide); sulfuric acid is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body. This inhibition leads to a decrease in the activity of these enzymes and proteins, which can have a therapeutic effect in certain conditions.
Biochemical and Physiological Effects:
Bis((2R,6S)-2,6-dimethylmorpholine-4-carboximidamide); sulfuric acid has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. It has also been studied for its potential to inhibit the growth of cancer cells and reduce the risk of neurological disorders. However, more research is needed to fully understand the effects of this compound on the body.
Advantages and Limitations for Lab Experiments
Bis((2R,6S)-2,6-dimethylmorpholine-4-carboximidamide); sulfuric acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in scientific research. However, there are limitations to its use. It can be toxic in high concentrations, and researchers must take precautions when handling this compound.
Future Directions
There are several future directions for the study of bis((2R,6S)-2,6-dimethylmorpholine-4-carboximidamide); sulfuric acid. Researchers can continue to study its potential applications in drug delivery systems and the treatment of cancer and neurological disorders. They can also explore its use as a catalyst in organic reactions. Additionally, more research is needed to fully understand the mechanism of action and effects of this compound on the body.
Conclusion:
Bis((2R,6S)-2,6-dimethylmorpholine-4-carboximidamide); sulfuric acid is a promising compound that has potential applications in various fields. Its synthesis method has been optimized, and researchers have studied its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound and its effects on the body.
Synthesis Methods
Bis((2R,6S)-2,6-dimethylmorpholine-4-carboximidamide); sulfuric acid can be synthesized by reacting 2,6-dimethylmorpholine-4-carboximidamide with sulfuric acid. The reaction takes place at high temperatures and yields bis((2R,6S)-2,6-dimethylmorpholine-4-carboximidamide); sulfuric acid as the final product. This synthesis method has been studied extensively, and researchers have optimized the reaction conditions to improve the yield and purity of the product.
Scientific Research Applications
Bis((2R,6S)-2,6-dimethylmorpholine-4-carboximidamide); sulfuric acid has several potential applications in scientific research. It has been used in the synthesis of novel compounds, including antiviral and antibacterial agents. Researchers have also used this compound as a catalyst in organic reactions. Bis((2R,6S)-2,6-dimethylmorpholine-4-carboximidamide); sulfuric acid has shown promising results in the treatment of cancer and neurological disorders. It has also been studied for its potential use in drug delivery systems.
properties
IUPAC Name |
(2S,6R)-2,6-dimethylmorpholine-4-carboximidamide;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H15N3O.H2O4S/c2*1-5-3-10(7(8)9)4-6(2)11-5;1-5(2,3)4/h2*5-6H,3-4H2,1-2H3,(H3,8,9);(H2,1,2,3,4)/t2*5-,6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXIHGMJELPDLF-PDXUHZMGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=N)N.CC1CN(CC(O1)C)C(=N)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=N)N.C[C@@H]1CN(C[C@@H](O1)C)C(=N)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N6O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
bis((2R,6S)-2,6-dimethylmorpholine-4-carboximidamide); sulfuric acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2566028.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)






![3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2566040.png)
![5-(4-ethylphenyl)-1-(2-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2566042.png)


![2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2566046.png)